molecular formula C16H15FN4O6S B2609417 Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899727-23-2

Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2609417
CAS No.: 899727-23-2
M. Wt: 410.38
InChI Key: DRZZWPIVLQRQNS-UHFFFAOYSA-N
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Description

Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H15FN4O6S and its molecular weight is 410.38. The purity is usually 95%.
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Biological Activity

Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS No. 69066-09-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and antiviral activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C10H9FN2O5C_{10}H_{9}FN_{2}O_{5}, with a molecular weight of 256.19 g/mol. The structure features a pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives. This compound has shown promising activity against various bacterial strains:

Microorganism Activity Reference
Escherichia coliModerate
Staphylococcus aureusSignificant
Bacillus subtilisSignificant

The presence of the nitro group at the para position on the phenyl ring enhances antibacterial activity by disrupting bacterial cell wall synthesis.

Antitumor Activity

Pyrimidine derivatives are also explored for their antitumor properties. The compound's structure suggests potential inhibition of tumor cell proliferation, particularly in human cancer cell lines. Studies indicate that modifications in the substituents can significantly alter the antitumor efficacy:

Cell Line IC50 (µM) Reference
HeLa5.0
MCF712.0

The SAR analysis reveals that the introduction of electron-withdrawing groups like nitro enhances cytotoxicity against these cancer cells.

Antiviral Activity

Research indicates that pyrimidine derivatives exhibit antiviral properties against various viruses. This compound has been evaluated for its efficacy against RNA viruses, showing moderate antiviral activity:

Virus Type Activity Reference
Influenza virusModerate
Herpes simplex virusModerate

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted by Nagaraj and Reddy demonstrated that similar pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broader applicability for compounds like ethyl 4-(...) .
  • Antitumor Mechanism : Research by Chikhalia et al. indicated that compounds with similar structures inhibited key enzymes involved in tumor growth, supporting the potential use of ethyl 4-(...) in cancer therapy .
  • Antiviral Properties : A literature review highlighted that various pyrimidine derivatives possess antiviral activities through mechanisms such as inhibition of viral replication and interference with viral RNA synthesis .

Properties

CAS No.

899727-23-2

Molecular Formula

C16H15FN4O6S

Molecular Weight

410.38

IUPAC Name

ethyl 4-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H15FN4O6S/c1-3-27-15(23)13-8(2)18-16(24)20-14(13)28-7-12(22)19-9-4-5-10(17)11(6-9)21(25)26/h4-6H,3,7H2,1-2H3,(H,19,22)(H,18,20,24)

InChI Key

DRZZWPIVLQRQNS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C

solubility

not available

Origin of Product

United States

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